molecular formula C16H38N2O+2 B12800729 Oxydipentonium CAS No. 703398-83-8

Oxydipentonium

Cat. No.: B12800729
CAS No.: 703398-83-8
M. Wt: 274.49 g/mol
InChI Key: OETCFVMENJQTTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of oxydipentonium typically involves the reaction of trimethylamine with pentamethylene bromide, followed by the introduction of an oxygen bridge to form the final compound. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .

Chemical Reactions Analysis

Oxydipentonium undergoes various chemical reactions, including:

Scientific Research Applications

Oxydipentonium has been explored in several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying cholinesterase inhibition.

    Biology: Investigated for its effects on cholinesterase activity in biological systems.

    Medicine: Studied as a potential muscle relaxant and for its role in treating conditions related to cholinesterase dysfunction.

Mechanism of Action

Oxydipentonium exerts its effects by inhibiting cholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound increases the levels of acetylcholine, leading to prolonged muscle relaxation. The molecular targets include cholinesterase enzymes, and the pathways involved are primarily related to neurotransmission and muscle contraction .

Comparison with Similar Compounds

Oxydipentonium can be compared with other cholinesterase inhibitors such as:

    Neostigmine: Another cholinesterase inhibitor used in the treatment of myasthenia gravis.

    Pyridostigmine: Similar to neostigmine but with a longer duration of action.

    Edrophonium: A short-acting cholinesterase inhibitor used in diagnostic tests for myasthenia gravis.

This compound is unique due to its specific structure and the presence of an oxygen bridge, which may contribute to its distinct pharmacological properties .

Properties

CAS No.

703398-83-8

Molecular Formula

C16H38N2O+2

Molecular Weight

274.49 g/mol

IUPAC Name

trimethyl-[5-[5-(trimethylazaniumyl)pentoxy]pentyl]azanium

InChI

InChI=1S/C16H38N2O/c1-17(2,3)13-9-7-11-15-19-16-12-8-10-14-18(4,5)6/h7-16H2,1-6H3/q+2

InChI Key

OETCFVMENJQTTM-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCCCCOCCCCC[N+](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.